molecular formula C20H16ClN5O4 B2576886 2-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-15-9

2-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2576886
M. Wt: 425.83
InChI Key: DGTWECXVWMLMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16ClN5O4 and its molecular weight is 425.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research in the field often focuses on synthesizing novel purine derivatives and analyzing their structural properties. For instance, studies on purine and pyrimidine derivatives have led to the synthesis of compounds with specific configurations, enabling detailed crystal structure analyses. These analyses reveal the spatial arrangements and conformations that influence the biological activities of these compounds (Cetina et al., 2004).

Enzyme Inhibition

Purine derivatives have been evaluated for their potential as enzyme inhibitors. The synthesis of 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines has led to compounds that inhibit adenosine deaminase, a key enzyme in purine metabolism. This inhibition suggests applications in treating diseases related to purine metabolism disorders (Shah et al., 1965).

Antimicrobial Activity

Some purine-based compounds have been synthesized and screened for their antimicrobial activity. For example, N-acyl-α-carboxamides derived from purines demonstrated significant antimicrobial potency against various bacterial strains, indicating their potential as antimicrobial agents (Kaur et al., 2014).

Anticonvulsant Properties

Research has also explored the anticonvulsant activities of purine derivatives. The synthesis of 9-alkyl-6-substituted-purines revealed that certain compounds exhibit potent anticonvulsant activity, suggesting their utility in developing new treatments for seizures (Kelley et al., 1988).

properties

IUPAC Name

2-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O4/c1-29-13-8-7-12(9-14(13)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)10-3-5-11(21)6-4-10/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTWECXVWMLMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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